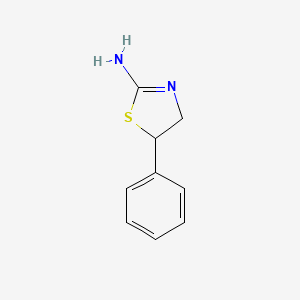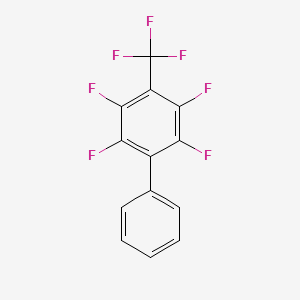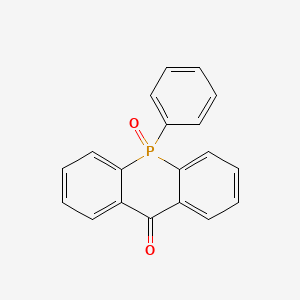
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide is a complex organophosphorus compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom integrated into an acridone framework, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide typically involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure. The process begins with the lithiation of dibromobibenzyl, followed by nucleophilic substitutions at phosphorus and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be adapted for larger-scale production, ensuring higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium (for lithiation), hydrogen peroxide (for oxidation), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material science
Mechanism of Action
The mechanism by which 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5-phenyl-5H-dibenzo[b,f]phosphepine 5-oxide
- 5-Phenyl-5H-benzo[b]phosphindole 5-oxide
Uniqueness
Compared to similar compounds, 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide stands out due to its unique acridone framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
54086-38-3 |
|---|---|
Molecular Formula |
C19H13O2P |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-oxo-5-phenylacridophosphin-10-one |
InChI |
InChI=1S/C19H13O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
WIIRALVYGOGUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


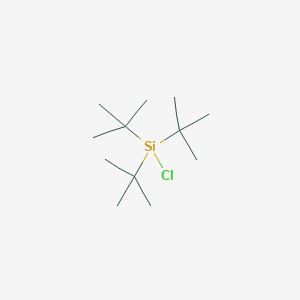

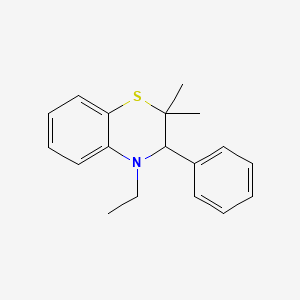
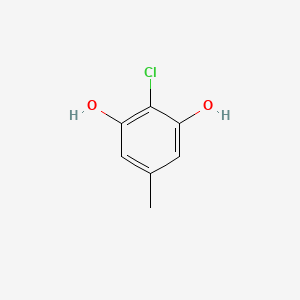
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)



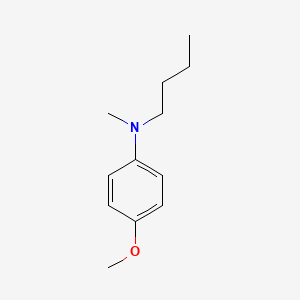
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)

